1H-Pyrrolo[2,3-b]pyridine-3-acetic acid, 1-[(4-methylphenyl)sulfonyl]-, methyl ester 1H-Pyrrolo[2,3-b]pyridine-3-acetic acid, 1-[(4-methylphenyl)sulfonyl]-, methyl ester
Brand Name: Vulcanchem
CAS No.: 169030-85-7
VCID: VC19102674
InChI: InChI=1S/C17H16N2O4S/c1-12-5-7-14(8-6-12)24(21,22)19-11-13(10-16(20)23-2)15-4-3-9-18-17(15)19/h3-9,11H,10H2,1-2H3
SMILES:
Molecular Formula: C17H16N2O4S
Molecular Weight: 344.4 g/mol

1H-Pyrrolo[2,3-b]pyridine-3-acetic acid, 1-[(4-methylphenyl)sulfonyl]-, methyl ester

CAS No.: 169030-85-7

Cat. No.: VC19102674

Molecular Formula: C17H16N2O4S

Molecular Weight: 344.4 g/mol

* For research use only. Not for human or veterinary use.

1H-Pyrrolo[2,3-b]pyridine-3-acetic acid, 1-[(4-methylphenyl)sulfonyl]-, methyl ester - 169030-85-7

Specification

CAS No. 169030-85-7
Molecular Formula C17H16N2O4S
Molecular Weight 344.4 g/mol
IUPAC Name methyl 2-[1-(4-methylphenyl)sulfonylpyrrolo[2,3-b]pyridin-3-yl]acetate
Standard InChI InChI=1S/C17H16N2O4S/c1-12-5-7-14(8-6-12)24(21,22)19-11-13(10-16(20)23-2)15-4-3-9-18-17(15)19/h3-9,11H,10H2,1-2H3
Standard InChI Key ZDEMXQRMFKPJEG-UHFFFAOYSA-N
Canonical SMILES CC1=CC=C(C=C1)S(=O)(=O)N2C=C(C3=C2N=CC=C3)CC(=O)OC

Introduction

Structural and Chemical Characteristics

Molecular Architecture

The compound features a 1H-pyrrolo[2,3-b]pyridine core, a bicyclic system comprising fused pyrrole and pyridine rings. At position 3, an acetic acid moiety is esterified with a methyl group, while position 1 is substituted with a 4-methylphenylsulfonyl group. This sulfonamide linkage introduces steric bulk and electronic effects that modulate reactivity and biological interactions .

Key structural parameters inferred from analogous compounds include:

  • Dihedral angles: In sulfonamide-bearing aromatics like methyl 4-{[(4-methylphenyl)sulfonyl]amino}benzoate, the sulfonyl group creates an ~88° dihedral angle with adjacent rings, disrupting coplanarity and influencing crystal packing .

  • Hydrogen bonding: Intramolecular C–H⋯O interactions stabilize the conformation, as observed in related sulfonamides .

Synthetic Methodologies

Core Scaffold Preparation

The 1H-pyrrolo[2,3-b]pyridine core is typically synthesized via:

  • Knorr-type cyclization: Condensation of 3-aminopyridine derivatives with β-ketoesters .

  • Cross-coupling reactions: Palladium-catalyzed couplings to introduce substituents at positions 3 and 5 .

Sulfonylation and Esterification

To attach the 4-methylphenylsulfonyl group:

  • Sulfonylation: React the parent amine with 4-methylbenzenesulfonyl chloride under basic conditions (e.g., Na₂CO₃, pH 8–9) .

  • Esterification: Treat the carboxylic acid intermediate with methanol in the presence of H₂SO₄ or DCC/DMAP .

Example protocol (adapted from ):

"To a solution of 1H-pyrrolo[2,3-b]pyridin-3-yl)acetic acid (1 mmol) in methanol, add 4-methylbenzenesulfonyl chloride (1.1 mmol) and KOH (5 mmol). Stir at 50°C for 5 hr. Quench with water, extract with ethyl acetate, and purify via column chromatography."

Physicochemical Properties

Experimental data for the exact compound remains unpublished, but properties can be extrapolated from analogues :

PropertyValue (Predicted)Basis
Molecular weight344.37 g/molC₁₇H₁₇N₂O₄S
Boiling point428±40°CParent compound: 415.9°C
Density1.33±0.1 g/cm³Sulfonamide contribution
pKa6.8–7.2Electron-withdrawing -SO₂-
LogP2.1–2.5Calculated via ChemDraw®

Future Directions

  • Structure-activity studies: Systematically vary sulfonamide substituents to optimize FGFR selectivity .

  • Cocrystallization assays: Resolve X-ray structures with FGFR1 to guide rational design .

  • Toxicokinetics: Assess metabolic stability in microsomal assays.

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